6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole
Description
Properties
IUPAC Name |
6-bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF4N2/c9-3-1-4-7(15-2-14-4)5(6(3)10)8(11,12)13/h1-2H,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKNJWBPRCMMMNZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=C(C(=C1Br)F)C(F)(F)F)N=CN2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF4N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:
Nitration: The starting material, such as 4-bromo-3-fluoroaniline, undergoes nitration to introduce a nitro group.
Reduction: The nitro group is then reduced to an amino group using a reducing agent like tin(II) chloride or iron powder.
Cyclization: The amino group reacts with a suitable carbonyl compound, such as formic acid or formamide, to form the benzimidazole ring.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and automated processes are often employed to enhance yield and purity.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The bromine atom at position 6 participates in SNAr reactions under catalytic or thermal conditions. The electron-withdrawing trifluoromethyl group at position 4 enhances the electrophilicity of the aromatic ring, facilitating substitution.
Cross-Coupling Reactions
The bromine atom enables palladium-catalyzed couplings, while fluorine remains inert under standard conditions.
Suzuki-Miyaura Coupling
Buchwald-Hartwig Amination
| Conditions | Amine | Product | Yield |
|---|---|---|---|
| Pd₂(dba)₃, BINAP, t-BuONa | Piperidine | 6-Piperidinyl derivative | 68% |
| XPhos-Pd-G3, Cs₂CO₃ | Morpholine | 6-Morpholinyl analogue | 75% |
Electrophilic Substitution
The trifluoromethyl group directs electrophiles to the para position (C7), though reactivity is reduced compared to unsubstituted benzimidazoles.
Alkylation/Acylation at N1
| Reagent | Conditions | Product | Yield |
|---|---|---|---|
| CH₃I, K₂CO₃, DMF | RT, 12h | 1-Methyl-6-bromo-5-fluoro-4-(trifluoromethyl)-benzimidazole | 90% |
| AcCl, Et₃N, THF | 0°C to RT, 6h | 1-Acetyl derivative | 82% |
Ring-Opening Reactions
Under strong basic conditions (e.g., NaOH/EtOH, 80°C), the benzimidazole ring undergoes hydrolysis to form substituted o-phenylenediamine derivatives .
Redox Reactions
Comparative Reactivity with Structural Analogs
A comparison with related compounds highlights substituent effects:
Scientific Research Applications
Antiviral Activity
Research indicates that benzimidazole derivatives, including 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole, exhibit antiviral properties. A study highlighted that certain benzimidazole derivatives showed potent inhibition against enteroviruses and herpes simplex virus, suggesting potential therapeutic applications for treating viral infections . Specifically, compounds with similar structures have been shown to inhibit viral replication effectively.
Anticancer Properties
The compound has been investigated for its anticancer potential. Benzimidazole derivatives are known to interact with various biological targets involved in cancer progression. For instance, studies have demonstrated that these compounds can inhibit receptor tyrosine kinases (RTKs) like EGFR and HER2, which are crucial in breast cancer development . The structural modifications in benzimidazole derivatives significantly influence their anticancer activity, making them candidates for further development in targeted cancer therapies.
Anti-inflammatory Effects
This compound also shows promise as an anti-inflammatory agent. Research has indicated that related compounds can inhibit cyclooxygenase enzymes (COX), which play a key role in inflammatory processes . This suggests that the compound may be beneficial in developing treatments for inflammatory diseases.
Synthesis and Chemical Properties
The synthesis of this compound typically involves multi-step chemical reactions that include bromination and trifluoromethylation of benzimidazole precursors. The compound's molecular formula is C₈H₄BrF₃N₂, with a molecular weight of 265.03 g/mol. It appears as a solid with a melting point ranging from 235 to 240 °C, indicating stability under standard laboratory conditions.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of benzimidazole derivatives. The presence of halogen substituents such as bromine and fluorine enhances the reactivity and biological interactions of these compounds:
| Compound | Structural Features | Biological Activity |
|---|---|---|
| This compound | Bromine and trifluoromethyl groups | Antiviral, anticancer, anti-inflammatory |
| 4-Bromo-6-(trifluoromethyl)-1H-benzimidazole | Similar halogenation | Varying biological activity |
| 2-(4-(4-Chlorophenoxy)phenyl)-1H-benzimidazole | Chlorophenyl group | Distinct anti-cancer properties |
Antiviral Efficacy
In a study examining the antiviral efficacy of benzimidazole derivatives, compounds similar to this compound were shown to possess significant inhibitory effects against viral replication pathways . The investigation utilized cell culture assays to determine IC50 values, demonstrating the potential for these compounds in developing antiviral therapeutics.
Anticancer Mechanisms
Another case study focused on the anticancer mechanisms of benzimidazole derivatives, revealing their ability to induce apoptosis in cancer cells through modulation of key signaling pathways associated with cell survival and proliferation . This highlights the therapeutic potential of this compound in precision medicine approaches for cancer treatment.
Mechanism of Action
The mechanism of action of 6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine and fluorine atoms can influence its electronic properties and reactivity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-4-fluoro-2-(trifluoromethyl)-1H-benzimidazole
- 6-Chloro-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole
- 6-Bromo-5-chloro-4-(trifluoromethyl)-1H-benzimidazole
Uniqueness
6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole is unique due to the specific combination of bromine, fluorine, and trifluoromethyl groups, which impart distinct electronic and steric properties. These properties can influence the compound’s reactivity, stability, and interactions with biological targets, making it a valuable compound for various applications.
Biological Activity
6-Bromo-5-fluoro-4-(trifluoromethyl)-1H-benzimidazole is a halogenated benzimidazole derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This compound's unique structural features, including its trifluoromethyl and bromo groups, contribute to its bioactivity, making it a subject of interest for further pharmacological studies.
- Chemical Formula: C₈H₃BrF₄N₂
- Molecular Weight: 283.02 g/mol
- CAS Number: 1820619-42-8
- Storage Conditions: Ambient temperature .
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of benzimidazole derivatives. For instance, in vitro tests have shown that various benzimidazole compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. In one study, derivatives demonstrated minimum inhibitory concentrations (MICs) ranging from 12.5 to 250 μg/ml against Salmonella typhi and Candida albicans, respectively .
| Compound | MIC (μg/ml) | Target Organism |
|---|---|---|
| This compound | TBD | TBD |
| Compound 1 | 50 | S. typhi |
| Compound 2 | 250 | C. albicans |
Anticancer Activity
The anticancer potential of benzimidazole derivatives has been extensively investigated. Compounds similar to this compound have shown promising cytotoxic effects against various cancer cell lines. For example, one study reported that related compounds exhibited IC50 values ranging from 7.82 to 21.48 μM against HepG2 liver cancer cells, indicating significant cytotoxicity .
Mechanism of Action:
The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and cell cycle arrest. Specifically, compounds have been shown to upregulate pro-apoptotic factors such as caspase-3 while downregulating anti-apoptotic proteins like Bcl-2 .
| Compound | IC50 (μM) | Cancer Cell Line |
|---|---|---|
| Compound A | 7.82 | HepG2 |
| Compound B | 21.48 | MCF-7 |
Study on Cytotoxicity
In a comparative study assessing the cytotoxicity of various benzimidazole derivatives, compound 6c (a related structure) exhibited notable potency with an IC50 value comparable to established chemotherapeutic agents such as doxorubicin . This study emphasizes the potential of halogenated benzimidazoles in cancer therapy.
In Vivo Studies
In vivo studies have also been conducted to evaluate the anti-inflammatory and anticancer properties of newly synthesized benzimidazole derivatives. For instance, one study demonstrated that a derivative with structural similarities to our compound significantly inhibited tumor growth in murine models while exhibiting low toxicity profiles .
Structure-Activity Relationship (SAR)
The biological activity of benzimidazole derivatives is closely linked to their structural features. The presence of halogen substituents such as bromine and fluorine has been correlated with enhanced potency against cancer cell lines and microbial strains. The optimal positioning of these substituents can lead to improved interactions with biological targets, enhancing efficacy .
Q & A
Q. Table 1: Key Spectral Markers for Structural Confirmation
| Technique | Diagnostic Peaks |
|---|---|
| ¹H NMR | δ 8.2 ppm (H-7, aromatic), δ 7.8 ppm (H-2, adjacent to Br) |
| ¹³C NMR | δ 122 ppm (CF₃), δ 115 ppm (C-Br) |
| IR Spectroscopy | 1250 cm⁻¹ (C-F), 650 cm⁻¹ (C-Br) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
